molecular formula C7H6FNO2 B3085413 3-Fluoro-4-hydroxybenzamide CAS No. 1155354-10-1

3-Fluoro-4-hydroxybenzamide

Cat. No. B3085413
CAS RN: 1155354-10-1
M. Wt: 155.13 g/mol
InChI Key: HCKZEGFRTSPINX-UHFFFAOYSA-N
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Description

3-Fluoro-4-hydroxybenzamide is an organic compound that belongs to the class of organic compounds known as o-fluorophenols . It is a halo-substituted 4-hydroxybenzoic acid that can be prepared from 3-fluoro-4-methoxybenzoic acid via demethylation .


Synthesis Analysis

The synthesis of this compound or similar compounds often involves multi-step synthetic sequences. For example, a study on the synthesis of 3-Fluoro-4-hydroxyprolines involved starting from readily available 4-oxo-l-proline derivatives .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and quantum mechanical calculations .


Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and involve multiple steps. For instance, a study on the vibrational analysis and non-linear optical activity of a similar compound, 3-fluoro-4-methylbenzonitrile, involved quantum chemistry calculations by density functional theory (DFT) with B3LYP using 6-311++G(d,p) basis set .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various methods. For instance, the compound’s molecular weight is 155.13, and it is a powder at room temperature .

Scientific Research Applications

Spectroscopic Studies and Molecular Docking

  • Spectroscopic Analysis: A study by Ramesh et al. (2020) on 4-Hydroxybenzamide (4HBM) involved theoretical and experimental spectroscopic studies, focusing on vibrational spectral analyses. The research encompassed both monomeric and dimeric structures, examined through DFT calculations, FT-IR, and FT-Raman vibrational spectral data. This comprehensive analysis enhances our understanding of the molecular structure and vibrational properties of compounds similar to 3-Fluoro-4-hydroxybenzamide (Ramesh et al., 2020).

Enzyme Catalysis and Analogue Efficacy

  • Enzyme Catalysis by Pseudomonas Testosteroni: Research by Michalover et al. (1973) highlighted the role of 3-Hydroxybenzoate 4-hydroxylase, a flavoprotein catalyzing the transformation of 3-hydroxybenzoate to protocatechuate. This enzyme's activity, influenced by various substituted analogues like this compound, underscores the relevance of such compounds in enzymatic reactions (Michalover et al., 1973).

Antineoplastic Agents and Fluorination

  • Synthesis of Fluorcombstatin Phosphate: Pettit et al. (2005) conducted a study on combretastatin A-3, where the replacement of the 3-hydroxyl group by halogens like fluorine resulted in enhanced cancer cell growth inhibition. This suggests the significance of fluorinated compounds, such as this compound, in developing potent antineoplastic agents (Pettit et al., 2005).

Metal-Chelating Properties and Antiviral Activity

  • Influenza Virus Inhibition: Carcelli et al. (2017) explored the antiviral activities of certain 2-hydroxyamide derivatives, demonstrating the ability to chelate essential metal ions and exhibiting promising anti-influenza activities. This research indicates the potential of derivatives like this compound in antiviral applications (Carcelli et al., 2017).

Synthetic Methods for 2-Hydroxybenzamides

  • Copper-Catalyzed Synthesis in Water: Balkrishna and Kumar (2012) described an efficient copper-catalyzed synthetic method for preparing 2-hydroxybenzamides from 2-chlorobenzamide substrates. This method's applicability to compounds like this compound is vital for practical and economical synthesis (Balkrishna & Kumar, 2012).

Environmental Degradation Studies

  • Degradation in Methanogenic Cultures: Londry and Fedorak (1993) investigated the use of 3-Fluorobenzoate and fluorophenols as analogues and inhibitors of phenol degradation in a methanogenic consortium. Their study on this compound analogues provides insight into environmental degradation processes (Londry & Fedorak, 1993).

Protein Degradation and Medicinal Chemistry

  • Proline Hydroxylation and Fluorination: Testa et al. (2018) researched 3-fluoro-4-hydroxyprolines, focusing on their synthesis and molecular properties. Their findings on compounds like this compound have implications in medicinal chemistry and targeted protein degradation (Testa et al., 2018).

properties

IUPAC Name

3-fluoro-4-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c8-5-3-4(7(9)11)1-2-6(5)10/h1-3,10H,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCKZEGFRTSPINX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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